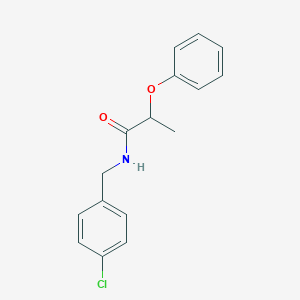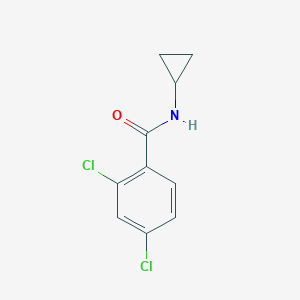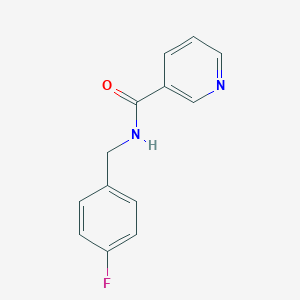![molecular formula C17H19NO2 B267790 N-[(4-methylphenyl)methyl]-2-phenoxypropanamide](/img/structure/B267790.png)
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide typically involves the reaction of 4-methylbenzylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(4-methylbenzyl)-2-phenoxypropanamine.
Substitution: Various substituted phenoxypropanamides.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenoxy group.
4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a hydrazide group instead of the amide group.
N-(4-methylbenzyl)benzylamine: Similar structure but with an amine group instead of the amide .
Uniqueness: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide is unique due to the presence of both the phenoxy and amide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-8-10-15(11-9-13)12-18-17(19)14(2)20-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChI Key |
XVONRDSFTXGCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
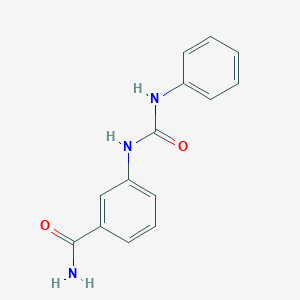
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
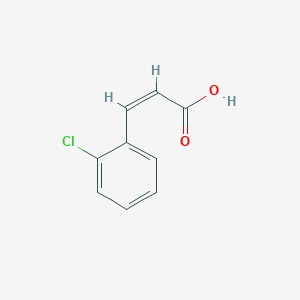
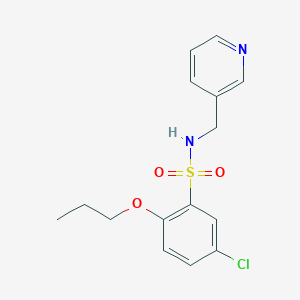
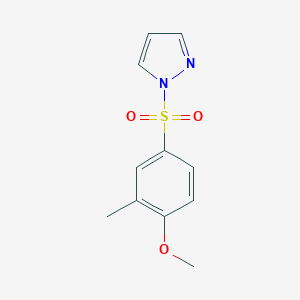

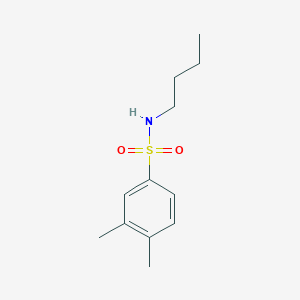
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)

